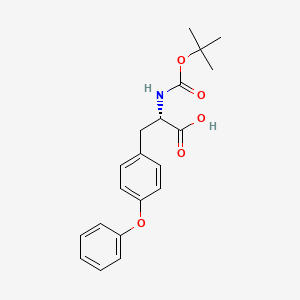

Boc-4-(phenoxy)-L-phenylalanine

Descripción

The Significance of L-Phenylalanine Derivatives with Aryl Substitutions in Contemporary Chemistry

L-phenylalanine, an essential aromatic amino acid, serves as a fundamental building block in nature's protein synthesis machinery. In the realm of contemporary chemistry, derivatives of L-phenylalanine bearing aryl substitutions on the phenyl ring are of paramount importance. The introduction of an additional aryl moiety, such as the phenoxy group in Boc-4-(phenoxy)-L-phenylalanine, can profoundly influence the parent molecule's physicochemical and biological properties.

These substitutions can introduce steric bulk, modulate electronic properties, and provide new points for molecular interactions, such as pi-pi stacking. Such modifications are instrumental in the development of peptidomimetics, where the goal is to create molecules that mimic or inhibit the function of natural peptides. For instance, aryl-substituted phenylalanines have been explored as crucial components in the synthesis of antagonists for various receptors, including the AMPA receptor, which is implicated in neurological processes. researchgate.netchemicalbook.com The ability to fine-tune the properties of phenylalanine through aryl substitution allows chemists to design molecules with enhanced stability, bioavailability, and target specificity.

Defining the Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Synthetic Strategies

The synthesis of peptides and other complex organic molecules requires a strategic approach to control chemical reactivity. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino function of amino acids, playing a critical role in these synthetic strategies. nih.govresearchgate.netresearcher.life Its primary function is to temporarily block the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent chemical transformations, particularly the formation of peptide bonds. researchgate.netacs.org

The Boc group is favored for its stability under a range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govnih.gov This orthogonality allows for the selective deprotection of the amino group, enabling the stepwise elongation of a peptide chain in a controlled manner. The use of the Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. researchgate.net

Overview of Multifaceted Research Trajectories for Aryl-Substituted Phenylalanine Analogues in Bioactive Molecule Design

The incorporation of aryl-substituted phenylalanine analogues into molecular scaffolds has opened up diverse and promising avenues of research in the design of bioactive molecules. These modified amino acids serve as versatile building blocks, enabling the exploration of new chemical space and the development of novel therapeutic agents and research tools.

One significant research trajectory involves the use of these analogues in the development of enzyme inhibitors and receptor antagonists. For example, phenylalanine derivatives have been investigated as inhibitors for HIV-1 capsid protein and as potent VLA-4 antagonists, which are relevant in the treatment of inflammatory diseases. nih.govsigmaaldrich.com

Furthermore, the introduction of specific aryl groups can facilitate the development of diagnostic agents. For instance, the incorporation of iodine into the aryl ring of phenylalanine derivatives is a strategy for creating radiolabeled compounds for use in imaging techniques like SPECT and PET to visualize tumors. chemimpex.com The phenoxy group in Boc-4-(phenoxy)-L-phenylalanine, in particular, introduces an ether linkage that can influence the conformational properties of the amino acid and the resulting peptides, potentially leading to unique biological activities. Research in this area continues to explore how the specific nature of the aryl substitution can be tailored to achieve desired biological effects, from antimicrobial to anticancer activities. nih.gov

Below is a table summarizing the properties of Boc-4-(phenoxy)-L-phenylalanine and a related compound for context.

| Property | Boc-4-(phenoxy)-L-phenylalanine | Boc-4-phenyl-L-phenylalanine |

| Molecular Formula | C20H23NO5 | C20H23NO4 |

| Molecular Weight | 357.41 g/mol | 341.40 g/mol |

| Synonyms | - | (S)-2-(Boc-amino)-3-(4-biphenylyl)propionic acid, Boc-Bip-OH |

| Primary Application | Proteomics Research, Peptide Synthesis | Peptide Synthesis |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLQWSYPQAZKEO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 4 Phenoxy L Phenylalanine and Advanced Analogues

Strategic Retrosynthesis and Identification of Key Starting Materials

The design of a successful synthesis for Boc-4-(phenoxy)-L-phenylalanine begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available or easily synthesized precursors. This strategic approach highlights the key bond formations and the necessary starting materials required for the synthesis.

Precursor Utilization: Boc-4-hydroxy-L-phenylalanine as a Core Building Block

A logical retrosynthetic disconnection of the ether linkage in Boc-4-(phenoxy)-L-phenylalanine points to Boc-4-hydroxy-L-phenylalanine as a pivotal precursor. The synthesis of Boc-4-(phenoxy)-L-phenylalanine can be efficiently achieved by coupling this hydroxy-functionalized amino acid with a suitable phenyl-donating reagent. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is crucial, as it prevents unwanted side reactions during the subsequent synthetic steps. medchemexpress.combiosynth.comsigmaaldrich.com The Boc group is known for its stability under a range of conditions and its straightforward removal, making it a preferred choice in peptide synthesis. orgsyn.org

The preparation of the Boc-protected phenylalanine itself is a well-established procedure, often involving the reaction of L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.orgprepchem.com This reaction provides the necessary N-protected starting material for further functionalization.

Selection and Reactivity of Phenol (B47542) Derivatives and Aryl Halides for Phenoxy Introduction

The introduction of the phenoxy group onto the 4-position of the phenylalanine ring is the key transformation in the synthesis. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The choice of the phenoxy source is critical. While phenol itself can be used, more reactive derivatives are often employed to facilitate the reaction.

In the context of a copper-catalyzed Ullmann condensation, an aryl halide is the typical coupling partner for the hydroxyl group of Boc-4-hydroxy-L-phenylalanine. synarchive.comwikipedia.org Aryl iodides and bromides are generally more reactive than aryl chlorides in these reactions. organic-chemistry.orgacs.org The reactivity of the aryl halide can be further enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org

Regioselective Introduction of the Phenoxy Moiety to the L-Phenylalanine Core

The formation of the diaryl ether bond is the central challenge in the synthesis of Boc-4-(phenoxy)-L-phenylalanine. The regioselectivity is inherently controlled by the starting material, Boc-4-hydroxy-L-phenylalanine, ensuring that the phenoxy group is introduced at the desired position.

Nucleophilic Aromatic Substitution Pathways

The formation of the diaryl ether linkage can be accomplished through a copper-catalyzed cross-coupling reaction, often referred to as the Ullmann condensation. synarchive.comwikipedia.orgtandfonline.com This reaction involves the coupling of an alcohol (in this case, the hydroxyl group of Boc-4-hydroxy-L-phenylalanine) with an aryl halide in the presence of a copper catalyst and a base. synarchive.com The classical Ullmann conditions often require high temperatures and polar aprotic solvents like DMF or nitrobenzene. wikipedia.org However, modern variations of the Ullmann reaction utilize ligands to accelerate the coupling, allowing for milder reaction conditions. organic-chemistry.orgacs.org

The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) alkoxide from the reaction of the phenol with a copper(I) salt. wikipedia.org This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst.

Another potential, though less common for this specific transformation, is a direct nucleophilic aromatic substitution (SNA_r) reaction. nih.gov In a classical SNA_r mechanism, a nucleophile attacks an electron-deficient aromatic ring, proceeding through a Meisenheimer intermediate. nih.gov For this to be efficient, the aromatic ring being attacked would need to be activated by strong electron-withdrawing groups, which is not the case for a simple phenyl ring.

Optimization of Reaction Parameters and Solvent Systems

The success of the diaryl ether synthesis is highly dependent on the careful optimization of several reaction parameters.

| Parameter | Influence on Reaction | Typical Conditions & Examples |

| Catalyst | The choice of copper source and ligand is crucial. | Copper(I) salts like CuI or Cu2O are often effective. organic-chemistry.org Ligands such as diols or salicylaldoxime (B1680748) can accelerate the reaction. organic-chemistry.orgacs.org |

| Base | The base is required to deprotonate the phenol. | Inorganic bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are commonly used. organic-chemistry.org |

| Solvent | The solvent must be able to dissolve the reactants and withstand the reaction temperature. | High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or acetonitrile (B52724) are frequently employed. wikipedia.orgorganic-chemistry.org |

| Temperature | Higher temperatures are often required to drive the reaction to completion. | Traditional Ullmann reactions can require temperatures above 200°C, while modern ligand-accelerated systems can operate at lower temperatures. wikipedia.orgacs.org |

Orthogonal Protecting Group Strategies in the Synthesis of Functionalized Derivatives

The synthesis of more complex analogues of Boc-4-(phenoxy)-L-phenylalanine, particularly those intended for incorporation into peptides, necessitates the use of orthogonal protecting groups. Orthogonal protecting groups are distinct chemical moieties that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact.

For instance, if a functionalized phenol is used to introduce a substituted phenoxy group, any reactive functionalities on that phenol must be protected. For example, if the phenol contains an amino group, it could be protected with a benzyloxycarbonyl (Cbz) group. chemicalbook.com This Cbz group is stable to the conditions used for Boc group removal (acidic conditions) but can be removed by hydrogenolysis.

In the context of peptide synthesis, the Boc group on the alpha-amino group of the phenylalanine derivative is typically removed with a moderate acid like trifluoroacetic acid (TFA). chemicalbook.com If the peptide is being synthesized on a solid support, other protecting groups on the side chains of other amino acids must be stable to these acidic conditions. The use of protecting groups like the phenylacetamidomethyl (Phacm) group for cysteine offers an additional layer of orthogonality, as it can be removed enzymatically. psu.edu This multi-layered protection strategy is essential for the successful synthesis of complex, functionalized peptides containing Boc-4-(phenoxy)-L-phenylalanine and its analogues.

Chemoselective Deprotection of Boc for Subsequent Side Chain Elaboration

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under a range of conditions and its facile, selective removal. americanpeptidesociety.orgorgsyn.org The deprotection of the Boc group from Boc-4-(phenoxy)-L-phenylalanine is a critical step that allows for the subsequent elongation of a peptide chain or other modifications at the now-free amino terminus.

This process is achieved through acidolysis, most commonly using trifluoroacetic acid (TFA). americanpeptidesociety.org The reaction is highly chemoselective, as the phenoxy ether linkage on the side chain and the carboxylic acid at the C-terminus remain stable under these acidic conditions. A typical deprotection protocol involves treating the Boc-protected amino acid with a solution of TFA, often in a solvent like dichloromethane (B109758) (DCM). researchgate.netresearchgate.net This selective cleavage yields the trifluoroacetate (B77799) salt of 4-(phenoxy)-L-phenylalanine, which can be neutralized and used directly in the next coupling step without affecting the integrity of the phenoxy side chain. This orthogonality is a cornerstone of modern peptide chemistry, enabling the construction of complex molecules. ub.edu

Integration with Fmoc-Based Protecting Group Methodologies for Complex Architectures

For the synthesis of more complex peptides, particularly in solid-phase peptide synthesis (SPPS), the integration of Boc-4-(phenoxy)-L-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) protection strategy is essential. nih.gov The Boc and Fmoc groups are orthogonal; the Fmoc group is labile to basic conditions (typically piperidine (B6355638) in DMF), while the Boc group is removed by acid. americanpeptidesociety.org This orthogonality allows for selective deprotection and modification at different sites within a molecule.

To incorporate 4-(phenoxy)-L-phenylalanine into an Fmoc-based SPPS workflow, it must first be converted to its Fmoc-protected form, Fmoc-4-(phenoxy)-L-phenylalanine. A common synthetic route starts with a Boc-protected precursor, such as Boc-4-hydroxy-L-phenylalanine. The phenoxy group is introduced via a nucleophilic substitution reaction. Following this, the Boc group is selectively removed with acid. The resulting free amine is then protected with an Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to yield the final Fmoc-4-(phenoxy)-L-phenylalanine building block. This derivative can then be used in standard automated or manual Fmoc-SPPS cycles to build complex peptide architectures. nih.gov

Chiral Integrity and Stereochemical Control During Synthesis

Maintaining the stereochemical purity of the α-carbon is paramount throughout the synthesis and manipulation of chiral amino acids.

Preservation of the L-Configuration at the α-Carbon Stereocenter

The L-configuration of the starting material, L-phenylalanine or a derivative thereof, must be preserved through multiple synthetic steps. The highest risk of racemization typically occurs during the activation of the carboxylic acid group for amide bond formation, a step that increases the acidity of the α-proton, especially under basic conditions. nih.gov

To mitigate this risk, several strategies are employed:

Use of Racemization-Free Coupling Reagents: Reagents such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) have been developed to facilitate amide bond formation without detectable erosion of stereochemistry at the α-carbon. nih.gov

Controlled Reaction Conditions: Careful control of the base, solvent, and temperature during coupling reactions is critical. For instance, the Ullmann condensation, a copper-catalyzed reaction that can be used to form the phenoxy ether bond, is performed under conditions that have been shown to preserve the stereochemistry of the amino acid backbone. nih.govwikipedia.org Syntheses starting with enantiopure L-phenylalanine derivatives can proceed through multiple steps, such as iodination and subsequent coupling, without significant loss of chiral purity. nih.govorgsyn.org

Analytical Verification Techniques for Enantiomeric Purity (e.g., Chiral HPLC)

Verifying the enantiomeric purity of Boc-4-(phenoxy)-L-phenylalanine and its derivatives is essential to ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant analytical technique for this purpose. phenomenex.comresearchgate.net

The enantiomeric excess (ee) of N-protected amino acids is routinely determined with this method. phenomenex.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, are particularly effective for resolving the enantiomers of Boc- and Fmoc-protected amino acids. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. By optimizing the mobile phase—typically a reversed-phase system with buffers like ammonium (B1175870) acetate (B1210297) and an organic modifier like methanol (B129727) or acetonitrile—baseline separation of the L- and D-enantiomers can be achieved, allowing for precise quantification of enantiomeric purity, often requiring >99% ee for applications in peptide synthesis. phenomenex.comsigmaaldrich.comnih.gov

High-Yield Synthesis and Purification Protocols

Achieving high yields and purity is a key objective in the practical synthesis of specialized amino acids for research and development.

Innovations in Reaction Efficiency and Scale-Up

The synthesis of Boc-4-(phenoxy)-L-phenylalanine is often achieved via a copper-catalyzed Ullmann-type C-O coupling reaction. wikipedia.orgorganic-chemistry.org This typically involves the reaction of a Boc-protected 4-halo-L-phenylalanine derivative, such as Boc-4-iodo-L-phenylalanine, with phenol. researchgate.netnih.gov Innovations in this area focus on improving catalyst efficiency, using more benign solvents, and operating at lower temperatures. Modern protocols may use soluble copper catalysts with specific ligands, such as amino acids or diamines, to enhance reactivity and yield. organic-chemistry.orgresearchgate.net

Data Tables

Table 1: Protecting Group Strategies

| Protecting Group | Chemical Name | Removal Conditions | Orthogonal To |

|---|---|---|---|

| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA) americanpeptidesociety.org | Fmoc, Benzyl (B1604629) (Bn) |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine) americanpeptidesociety.org | Boc, tert-butyl (tBu) |

Table 2: Analytical Verification Methods

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

|---|---|---|---|

| Chiral HPLC | Teicoplanin-based CSP sigmaaldrich.com | Methanol/Ammonium Acetate Buffer sigmaaldrich.com | Determination of enantiomeric purity (ee %) |

| Chiral HPLC | Polysaccharide-based CSPs phenomenex.com | Acetonitrile/Trifluoroacetic Acid phenomenex.com | Separation and quantification of L- and D-enantiomers |

Advanced Separation and Characterization for Compound Purity (e.g., Reverse-Phase HPLC, High-Resolution Mass Spectrometry, NMR Spectroscopy)

The verification of chemical structure and the assessment of purity are critical steps following the synthesis of non-canonical amino acids such as Boc-4-(phenoxy)-L-phenylalanine. These processes ensure that the compound is suitable for its intended downstream applications, most notably solid-phase peptide synthesis where high purity is essential for the successful construction of the desired peptide sequence. sigmaaldrich.comsigmaaldrich.com A combination of powerful analytical techniques is employed to provide a comprehensive characterization, confirming the identity, structure, and purity of the final product. The principal methods for this purpose are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography is an indispensable tool for the analysis of purity for Boc-protected amino acids and their analogues. orgsyn.org This chromatographic technique separates molecules based on their hydrophobicity. In a typical setup, the synthesized compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

For Boc-4-(phenoxy)-L-phenylalanine, RP-HPLC is used to determine the percentage of the main peak area relative to the total area of all peaks in the chromatogram, which provides a quantitative measure of purity. Assays for similar Boc-protected phenylalanine analogues, such as N-Boc-4-iodo-L-phenylalanine and N-Boc-4-(trifluoromethyl)-L-phenylalanine, frequently specify a minimum purity of 97.5% or 98.0% as determined by HPLC. thermofisher.comavantorsciences.com The presence of impurities, such as starting materials or by-products from the synthesis, can be readily detected as separate peaks in the HPLC chromatogram.

Table 1: Representative RP-HPLC Conditions for Purity Analysis of Boc-Amino Acids

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A polar solvent system. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape. |

| Gradient | Linear gradient (e.g., 5% to 95% B over 20 min) | The changing solvent composition elutes compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 220 nm and 254 nm | The Boc-protecting group and the aromatic rings provide strong UV absorbance for sensitive detection. |

| Purity Standard | ≥98% | A common requirement for use in peptide synthesis. sigmaaldrich.comavantorsciences.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to confirm the elemental composition of a synthesized molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike standard mass spectrometry, HRMS can provide mass measurements to within a few parts per million (ppm) of the theoretical value, allowing for the unambiguous determination of a compound's molecular formula.

For Boc-4-(phenoxy)-L-phenylalanine, an analysis using a technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be performed. The analysis would aim to detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated exact mass. For example, in the characterization of complex peptides containing phenylalanine derivatives, HRMS data is presented with calculated and found values to four decimal places, demonstrating the technique's precision. nih.gov This confirmation is crucial to distinguish the target compound from isomers or compounds with very similar nominal masses.

Table 2: High-Resolution Mass Spectrometry Data for Boc-4-(phenoxy)-L-phenylalanine

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃NO₅ |

| Monoisotopic Mass | 357.15762 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 358.16489 Da |

| Expected Ion (ESI+) | [M+Na]⁺ |

| Calculated Exact Mass of [M+Na]⁺ | 380.14684 Da |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming that the correct structure has been synthesized.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Boc-4-(phenoxy)-L-phenylalanine, the ¹H NMR spectrum would show characteristic signals for the protons of the tert-butyl group (a sharp singlet), the α- and β-protons of the amino acid backbone, and the aromatic protons from the two distinct phenyl rings. chemicalbook.com The coupling patterns and integration of these signals confirm the connectivity of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Boc-4-(phenoxy)-L-phenylalanine

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Boc, C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |

| Boc, C(CH₃)₃ | - | ~80.0 |

| Boc, C=O | - | ~155.5 |

| β-CH₂ | ~3.1 (m, 2H) | ~37.0 |

| α-CH | ~4.5 (m, 1H) | ~54.0 |

| COOH | ~10-12 (br s, 1H) | ~174.0 |

| Aromatic CH | ~6.9-7.4 (m, 9H) | ~118-130 |

| Aromatic C-O | - | ~157.0 |

| Aromatic C-C (ipso) | - | ~130-140 |

The collective data from RP-HPLC, HRMS, and NMR spectroscopy provides a rigorous and complete characterization of Boc-4-(phenoxy)-L-phenylalanine, ensuring its high purity and structural integrity for subsequent use in research and synthesis.

Applications in Peptide and Peptidomimetic Chemistry

Incorporation of Boc-4-(phenoxy)-L-phenylalanine into Peptide Architectures

The synthesis of peptides containing Boc-4-(phenoxy)-L-phenylalanine can be accomplished through well-established methodologies, namely Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling. The choice between these methods often depends on the desired length of the peptide and the scale of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) using a Boc protection strategy is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. seplite.com20.210.105 The incorporation of Boc-4-(phenoxy)-L-phenylalanine follows the general principles of Boc-SPPS, which involves a repetitive cycle of deprotection, neutralization, and coupling. chempep.com

The synthesis begins with the attachment of the first Boc-protected amino acid to a suitable resin, such as a Merrifield or PAM resin. seplite.comchempep.com For the subsequent incorporation of Boc-4-(phenoxy)-L-phenylalanine, the following steps are typical:

Boc Group Removal: The temporary Boc protecting group on the N-terminus of the resin-bound peptide is removed using an acid, commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). 20.210.105chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA). 20.210.105

Coupling: The carboxylic acid of Boc-4-(phenoxy)-L-phenylalanine is activated to facilitate amide bond formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or, more frequently, aminium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), often used with an additive like HOBt (Hydroxybenzotriazole). nih.gov An excess of the activated amino acid is used to drive the reaction to completion.

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the completed peptide from the resin support and removal of any permanent side-chain protecting groups, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com

For shorter peptides or large-scale synthesis, solution-phase coupling remains a viable strategy. In this approach, Boc-4-(phenoxy)-L-phenylalanine is coupled to another amino acid or peptide fragment in a suitable organic solvent. The process requires careful control of stoichiometry and reaction conditions to avoid side reactions.

A general procedure involves dissolving the N-terminally protected amino acid (e.g., Boc-4-(phenoxy)-L-phenylalanine) and the C-terminally protected amino acid (e.g., an amino acid methyl ester) in a solvent like ethyl acetate (B1210297) or DMF. nih.gov A coupling reagent and a base are then added. nih.gov

After the reaction is complete, the product is isolated and purified, typically through extraction and chromatography. The protecting groups can then be selectively removed for further chain elongation.

Modulation of Peptide Conformation and Intermolecular Interactions

The introduction of non-coded amino acids like 4-(phenoxy)-L-phenylalanine is a key strategy for influencing the three-dimensional structure of peptides. nih.gov The size, shape, and electronic nature of the side chain can impose specific conformational constraints on the peptide backbone.

The phenoxy-phenylalanine side chain is significantly larger and more complex than that of natural aromatic amino acids like phenylalanine or tyrosine. This steric bulk can influence peptide folding in several ways:

Restricted Rotational Freedom: The presence of the bulky side chain can restrict the rotation around the chi (χ) angles of the side chain and the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This can disfavor certain secondary structures (like tightly packed α-helices) while promoting more extended or specific turn conformations.

Induction of Turns: The steric hindrance may favor the formation of β-turns or other folded structures in which the bulky side chain can be accommodated on the exterior of the turn.

Studies on peptides containing other phenylalanine mimics have shown that the flexibility and nature of the aromatic side chain directly affect the backbone conformation, with more rigid side chains often leading to more defined structures. nih.gov While specific structural data for peptides containing 4-(phenoxy)-L-phenylalanine is limited, the general principles of conformational analysis suggest its significant impact on peptide architecture. nih.gov

The aromatic nature of the 4-(phenoxy)-L-phenylalanine side chain allows it to participate in important non-covalent interactions that stabilize peptide structures.

π-π Stacking: The side chain contains two phenyl rings, providing ample opportunity for π-π stacking interactions with other aromatic residues such as phenylalanine, tyrosine, or tryptophan. These interactions, where the electron-rich π systems of the aromatic rings align, are crucial for the self-assembly and aggregation of peptides and the stabilization of folded structures. nih.gov The additional phenyl ring and the flexible ether linkage could allow for unique intramolecular or intermolecular stacking geometries compared to phenylalanine alone.

Hydrogen Bonding: The ether oxygen atom in the phenoxy group is a potential hydrogen bond acceptor. It can form hydrogen bonds with suitable donor groups from other amino acid side chains (e.g., the hydroxyl of serine or threonine), the peptide backbone (N-H groups), or solvent molecules. These interactions can play a subtle but important role in defining the local conformation around the 4-(phenoxy)-L-phenylalanine residue.

Design and Functionalization of Peptidomimetics

Peptidomimetics are compounds designed to mimic the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The use of unusual amino acids is a central strategy in peptidomimetic design. nih.gov

Boc-4-(phenoxy)-L-phenylalanine serves as an excellent building block for peptidomimetics for several reasons:

Increased Lipophilicity: The addition of the phenoxy group increases the hydrophobicity of the amino acid side chain. This can enhance the ability of the resulting peptidomimetic to cross cell membranes or improve its binding affinity to hydrophobic pockets in target proteins. nih.gov

Enzymatic Stability: The unnatural side chain can confer resistance to proteases, which are often highly specific for natural amino acid sequences. This can significantly increase the in vivo half-life of the peptidomimetic.

Structural Scaffolding: The phenoxy-phenylalanine residue can be used to probe ligand-receptor interactions. The additional phenyl ring can explore binding site topographies and establish new, favorable contacts within a receptor's binding pocket that are not possible with natural amino acids, potentially leading to increased potency or selectivity. The design of peptidomimetics containing modified phenylalanine residues has been a successful strategy in developing new therapeutic leads. nih.gov

By incorporating Boc-4-(phenoxy)-L-phenylalanine, researchers can systematically modify peptide leads to create novel peptidomimetics with fine-tuned structural and functional properties for therapeutic applications.

Strategies for Developing Bioactive Peptide Analogues with Enhanced Stability

A major hurdle in the development of peptide-based drugs is their inherent instability, particularly their susceptibility to degradation by proteases in the body. nih.govnih.gov Chemical modification is a primary strategy to overcome this limitation. nih.govnih.gov The introduction of unnatural amino acids is a key tactic to enhance stability. nih.gov

While specific studies on 4-(phenoxy)-L-phenylalanine are not extensively detailed in public literature, the principles of using modified phenylalanine derivatives suggest its utility. The bulky phenoxy group at the 4-position can provide steric hindrance, shielding the adjacent peptide bonds from the active sites of proteolytic enzymes. This is a common strategy to improve the stability of peptides. nih.govresearchgate.net Furthermore, modifications at the C- and N-terminals, such as acetylation or amidation, are often used in conjunction with unnatural amino acids to protect against exopeptidases. nih.govresearchgate.net

Table 1: General Strategies for Enhancing Peptide Stability

| Strategy | Description | Potential Contribution of 4-(phenoxy)-L-phenylalanine |

| Unnatural Amino Acid Substitution | Replacing natural L-amino acids with synthetic ones to alter physicochemical properties. nih.gov | The phenoxy group adds bulk and alters electronic properties, potentially hindering protease recognition. |

| Steric Shielding | Introducing bulky side chains that physically block protease access to the peptide backbone. | The diaryl ether structure of the side chain provides significant bulk. |

| N/C-Terminal Modification | Capping the ends of the peptide chain to prevent degradation by exopeptidases. nih.gov | Used in conjunction with the incorporation of the unnatural amino acid to provide comprehensive protection. |

| Cyclization | Forming a cyclic peptide structure to reduce conformational flexibility and improve resistance to proteases. researchgate.net | The unique conformational preferences of the phenoxy-phenylalanine residue could be leveraged to favor specific cyclic structures. |

Engineering of Protease-Resistant Constructs

Proteases are enzymes that cleave peptide bonds, leading to the rapid degradation of peptide drugs in vivo. nih.gov Designing peptides that are resistant to proteolysis is crucial for their therapeutic viability. nih.gov Strategies to achieve this include the incorporation of D-amino acids, which are not recognized by most natural proteases, and backbone modifications. nih.govnih.gov

Impact on Receptor Binding and Biological Efficacy

The ultimate goal of modifying a peptide is not only to increase its stability but also to maintain or enhance its interaction with its biological target, such as a receptor or enzyme. The introduction of a 4-(phenoxy) group can have a profound impact on receptor binding. The additional phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein, potentially increasing binding affinity.

For instance, in the context of opioid receptor ligands, replacing the standard tyrosine with (S)-4-(Carboxamido)phenylalanine, another modified phenylalanine, resulted in comparable or even enhanced binding affinity and agonist potency. nih.gov This demonstrates that modifications at the 4-position of phenylalanine can be well-tolerated and even beneficial for receptor interaction, challenging long-held beliefs about the necessity of specific functional groups for high-affinity binding. nih.gov The flexible ether linkage in 4-(phenoxy)-L-phenylalanine allows the terminal phenyl ring to adopt various orientations, which can be advantageous for optimizing interactions within a receptor's binding pocket.

Rational Design of Peptide-Based Therapeutic Candidates

Rational drug design involves creating molecules with a specific biological purpose based on the three-dimensional structure and function of the target. Boc-4-(phenoxy)-L-phenylalanine serves as a valuable building block in this process.

Targeting Specific Biological Pathways and Receptors

The ability to create peptides that target specific biological pathways is crucial for developing effective medicines with fewer side effects. chemimpex.com The unique structure of modified amino acids like 4-(phenoxy)-L-phenylalanine allows for the fine-tuning of a peptide's properties to enhance its selectivity for a particular receptor.

The increased hydrophobicity and potential for additional aromatic interactions conferred by the phenoxy group can be leveraged to design ligands for receptors with deep, hydrophobic binding pockets. chemimpex.com For example, in designing ligands for neuropeptide Y (NPY) receptors, which are involved in processes like food intake and blood pressure regulation, determinants for receptor selectivity often lie in specific regions of the peptide ligands. nih.gov By incorporating 4-(phenoxy)-L-phenylalanine at key positions, researchers can systematically probe and modulate the peptide's affinity and selectivity for different receptor subtypes. This approach is instrumental in developing novel therapeutics for metabolic disorders, hypertension, and cancer. nih.gov

Table 2: Research Applications of Modified Phenylalanine Analogues

| Compound | Application Area | Key Finding | Reference |

| Boc-p-phenyl-L-phenylalanine | Drug Development | Increases hydrophobic interactions, useful for targeting specific receptors or enzymes. | chemimpex.com |

| (4-Carboxamido)phenylalanine | Opioid Receptor Ligands | Acts as a surrogate for tyrosine, maintaining high binding affinity and agonist potency. | nih.gov |

| p-(4-Hydroxybenzoyl)phenylalanine | Peptide-Protein Interaction Studies | A photoreactive analog used to identify binding sites within receptors. | nih.gov |

Development of Enzyme Inhibitors and Agonists

Beyond receptor binding, modified peptides are widely used to develop enzyme inhibitors and agonists. For instance, peptides designed to inhibit lipases are being explored for the treatment of obesity. nih.gov However, natural peptides often suffer from poor stability and bioavailability. nih.gov

Incorporating residues like 4-(phenoxy)-L-phenylalanine can enhance the properties of such peptides. The structural features of the unnatural side chain can be designed to mimic the transition state of an enzymatic reaction, leading to potent inhibition. Alternatively, for receptor agonists, the modified residue can help stabilize the active conformation of the peptide, leading to more potent signaling. The development of protease-resistant peptides is particularly relevant for creating effective enzyme inhibitors, as it ensures the inhibitor reaches its target intact. nih.gov The use of Boc-4-(phenoxy)-L-phenylalanine in solid-phase peptide synthesis provides a straightforward method to introduce these desirable properties into potential therapeutic candidates.

Applications in Chemical Biology and Advanced Biochemical Probes

A Noncanonical Amino Acid for Expanding the Genetic Code

The ability to incorporate noncanonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and functional studies. Boc-4-(phenoxy)-L-phenylalanine can serve as a building block in this technology, offering a unique side chain that can be used to probe or modulate protein behavior.

Site-Specific Incorporation for Structural Insights

The site-specific incorporation of ncAAs like Boc-4-(phenoxy)-L-phenylalanine into recombinant proteins is a powerful strategy for structural biology. The introduction of the bulky and conformationally distinct phenoxy group at a desired position within a protein can serve several purposes. While specific structural studies utilizing Boc-4-(phenoxy)-L-phenylalanine are not yet widely documented, the principles of this application are well-established with similar analogs. The unique steric and electronic properties of the phenoxy group can be used to probe protein folding, stability, and protein-protein interactions.

Table 1: Potential Applications in Structural Biology

| Application Area | Rationale for Using Boc-4-(phenoxy)-L-phenylalanine |

|---|---|

| Probing Protein Interfaces | The bulky phenoxy group can be used to map the steric tolerance of protein-protein interaction sites. |

| Investigating Protein Folding | The introduction of this ncAA can be used to study the role of specific residues and their local environment in the folding process. |

Investigating Enzyme Mechanisms through Rational Design

The rational design of enzymes with altered or enhanced activities is a major goal in biotechnology. The incorporation of ncAAs is a key technique in this endeavor. Although specific studies detailing the use of Boc-4-(phenoxy)-L-phenylalanine to investigate enzyme mechanisms are limited in publicly available research, the introduction of its unique side chain into an enzyme's active site could be used to probe substrate binding, transition state stabilization, and catalytic cycles. The phenoxy group can introduce new non-covalent interactions, such as pi-stacking or steric hindrance, that can be used to test hypotheses about enzyme function.

Development of Spectroscopic and Conformational Probes

The phenoxy-L-phenylalanine scaffold is an attractive candidate for the development of probes to monitor protein dynamics and conformation using various spectroscopic techniques.

Utilization in Infrared (IR) Spectroscopy for Molecular Dynamics

Infrared (IR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins in real-time. The vibrational frequencies of specific chemical bonds are sensitive to their local environment, providing a window into conformational changes. While direct IR spectroscopic studies on proteins containing Boc-4-(phenoxy)-L-phenylalanine are not extensively reported, the principle of using amino acid analogs with unique vibrational signatures is a growing field.

The study of ion channel gating and modulation by interacting proteins is crucial for understanding neuronal signaling and other physiological processes. Site-specific incorporation of probes that are sensitive to their environment can provide valuable information. Although there is no specific literature on the use of Boc-4-(phenoxy)-L-phenylalanine for this purpose, its phenoxy group could potentially serve as an IR probe to monitor local environmental changes within the dynamic structure of an ion channel as it opens, closes, or interacts with other molecules.

The aggregation of proteins into amyloid fibrils is associated with a range of debilitating neurodegenerative diseases. Understanding the molecular mechanism of fibril formation is key to developing therapeutic interventions. The self-assembly of phenylalanine-containing peptides is known to be involved in amyloid formation. Recent studies have utilized synchrotron-based FTIR spectroscopy to investigate the vibrational modes associated with the formation of toxic L-phenylalanine fibrils and how this process can be modulated. nih.govsesame.org.jo The introduction of the phenoxy group in Boc-4-(phenoxy)-L-phenylalanine could offer a unique spectroscopic handle to monitor the kinetics and structural evolution of amyloid aggregation, although specific research in this area is yet to be published. The altered hydrophobic and aromatic interactions introduced by the phenoxy group could also modulate the aggregation propensity itself. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Boc-4-(phenoxy)-L-phenylalanine |

| L-phenylalanine |

Fluorescence Resonance Energy Transfer (FRET) Applications

There is no specific information available from the search results detailing the use of Boc-4-(phenoxy)-L-phenylalanine as a FRET donor or acceptor. FRET applications typically require molecules with specific fluorescent properties. For context, other derivatives of phenylalanine, such as N-Boc-4-cyano-L-phenylalanine (Boc-Phe(4-CN)-OH), have been utilized as fluorescence donors in FRET pairs with tryptophan or its analogs. peptide.com The cyano group in this related compound provides the necessary spectroscopic properties for FRET studies, which are not inherent to the phenoxy group of Boc-4-(phenoxy)-L-phenylalanine.

Bioconjugation Strategies for Targeted Delivery Systems

Bioconjugation involves linking biomolecules to other molecules, such as drugs or imaging agents, to create targeted systems. chemimpex.com While phenylalanine and its derivatives are central to this field, specific examples detailing the use of Boc-4-(phenoxy)-L-phenylalanine in the subsequent strategies are not documented in the provided search results.

The covalent modification of native phenylalanine residues is a significant challenge in protein modification, though emerging methods like photoredox catalysis are being explored for site-selective functionalization. nih.govchemrxiv.org These methods, however, have been demonstrated on general phenylalanine residues within peptides and proteins, not specifically requiring or detailing the use of a Boc-4-(phenoxy)-L-phenylalanine precursor. nih.govchemrxiv.org Other functionalized phenylalanine derivatives, such as those containing carboxyl or amino groups, are explicitly mentioned as being used in bioconjugation processes to link peptides with other molecules for therapeutic purposes. chemimpex.comchemimpex.com

The development of peptide-based therapeutics often involves the use of protected amino acids to construct complex and stable molecules. chemimpex.com Various derivatives of phenylalanine are employed as building blocks in the synthesis of peptide-based drugs. chemimpex.comchemimpex.com For instance, Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine is noted for its role in developing peptide drugs and linking them to antibodies. chemimpex.com However, specific research detailing the incorporation of Boc-4-(phenoxy)-L-phenylalanine into conjugates for therapeutic research is not available.

Structure Activity Relationship Sar Studies and Derivative Exploration

Systematic Derivatization of Boc-4-(phenoxy)-L-phenylalanine

The derivatization of Boc-4-(phenoxy)-L-phenylalanine can be methodically approached by modifying either the aromatic rings or the amino acid side chain. These modifications allow for a fine-tuning of the molecule's steric, electronic, and conformational properties.

The synthesis of ring-substituted analogues of Boc-4-(phenoxy)-L-phenylalanine typically starts from a suitably protected L-tyrosine derivative, where the phenolic hydroxyl group can be reacted with a substituted fluorobenzene (B45895) via a nucleophilic aromatic substitution (Williamson ether synthesis). The choice of substituent on the fluorobenzene (e.g., electron-donating or electron-withdrawing groups) allows for the creation of a library of analogues.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the diaryl ether bond. The starting materials for these syntheses, such as various substituted phenols and protected 4-fluoro-L-phenylalanine, are often commercially available or can be synthesized through established methods.

The characterization of these newly synthesized analogues is a critical step to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the position of the substituents on the aromatic rings and the integrity of the Boc protecting group and the amino acid backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the carbamate (B1207046) and the carboxylic acid, and the ether linkage.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to verify that the stereochemical integrity of the L-phenylalanine core is maintained throughout the synthetic sequence, as racemization can sometimes occur under certain reaction conditions.

A representative, though not exhaustive, list of potential ring-substituted analogues and their expected characterization data is presented in the interactive table below.

| Compound Name | Substituent (on Phenoxy Ring) | Expected ¹H NMR shift (diagnostic proton) | Expected Mass [M+H]⁺ |

| Boc-4-(4-fluorophenoxy)-L-phenylalanine | 4-Fluoro | Aromatic protons show characteristic splitting patterns due to fluorine coupling. | 392.15 |

| Boc-4-(4-methoxyphenoxy)-L-phenylalanine | 4-Methoxy | Singlet for -OCH₃ around 3.8 ppm. | 404.18 |

| Boc-4-(4-nitrophenoxy)-L-phenylalanine | 4-Nitro | Downfield shift of aromatic protons on the nitro-substituted ring. | 419.15 |

| Boc-4-(4-cyanophenoxy)-L-phenylalanine | 4-Cyano | Downfield shift of aromatic protons on the cyano-substituted ring. | 399.16 |

Modifications to the side chain of Boc-4-(phenoxy)-L-phenylalanine can have a profound impact on the molecule's conformation. The flexibility of the side chain, governed by the torsional angles (χ1 and χ2), can be constrained or altered by introducing different chemical groups.

For instance, the introduction of a methyl group on the α-carbon would create a quaternary center, significantly restricting the conformational freedom of the backbone. Homologation, the insertion of a methylene (B1212753) group into the side chain to create a homophenylalanine derivative, would increase the side chain's length and flexibility.

The conformational impact of these modifications can be studied using a combination of computational modeling and experimental techniques like NMR spectroscopy (e.g., through-space Nuclear Overhauser Effect - NOE). These studies are critical as the three-dimensional shape of a molecule is often a key determinant of its ability to bind to a biological target.

Impact of Substituents on Molecular Recognition and Bioactivity

The substituents on the phenoxy ring and the presence of the Boc protecting group play a significant role in how the molecule interacts with its environment, including biological targets such as enzymes or receptors.

The phenoxy group itself is a relatively bulky and lipophilic moiety. The introduction of substituents onto this ring can modulate these properties.

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halogens) on the phenoxy ring can influence the molecule's pKa, hydrogen bonding capability, and susceptibility to metabolic transformations. For example, a nitro group can act as a hydrogen bond acceptor. Conversely, electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the aromatic ring and may participate in different types of intermolecular interactions.

Steric Effects: The size and position of the substituent on the phenoxy ring can have significant steric implications. A bulky substituent in the ortho position, for example, can force the two aromatic rings to adopt a non-planar conformation, which could be either beneficial or detrimental to binding with a target protein, depending on the shape of the binding pocket.

These effects are crucial in molecular recognition, as they dictate the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) the molecule can form with a biological target.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. In the context of biological activity, the presence of the Boc group has several important consequences:

Steric Hindrance: The Boc group is large and can sterically hinder the approach of the molecule to a binding site, potentially reducing or altering its biological activity compared to the corresponding free amine.

Masking of the Amine Functionality: By protecting the primary amine, the Boc group prevents it from acting as a hydrogen bond donor or a base. This is often the primary reason for its use in synthesis, but it also means that the biological activity of the Boc-protected compound can be vastly different from its deprotected counterpart.

In many cases, a Boc-protected amino acid derivative is a prodrug, which is inactive until the Boc group is cleaved in vivo to release the active, free amine-containing molecule.

Stereochemical Effects on Ligand-Target Interactions

Stereochemistry is a critical factor in the interaction of small molecules with biological targets, which are themselves chiral. Boc-4-(phenoxy)-L-phenylalanine is a chiral molecule due to the stereocenter at the α-carbon of the phenylalanine backbone.

The use of the L-enantiomer is deliberate, as it is the naturally occurring configuration of amino acids in proteins. It is highly likely that the D-enantiomer, Boc-4-(phenoxy)-D-phenylalanine, would exhibit significantly different, and likely lower, biological activity. This is because the precise three-dimensional arrangement of the functional groups (the carboxylic acid, the protected amine, and the phenoxy-substituted benzyl (B1604629) side chain) is crucial for optimal binding to a chiral receptor or enzyme active site.

The synthesis of the D-enantiomer would follow a similar synthetic route, but starting from Boc-D-tyrosine. A comparative biological evaluation of both enantiomers would be essential to fully understand the stereochemical requirements for activity and to confirm that the observed effects are specific to one stereoisomer. The maintenance of high enantiomeric purity during synthesis is therefore critical, and methods to assess this, such as chiral HPLC, are an indispensable part of the characterization process.

Rational Design Principles from SAR Data

The rational design of novel bioactive compounds based on the Boc-4-(phenoxy)-L-phenylalanine scaffold is guided by structure-activity relationship (SAR) data derived from this and structurally related molecules. Although direct and extensive SAR studies on Boc-4-(phenoxy)-L-phenylalanine itself are not widely available in the public domain, principles can be extrapolated from research on analogous structures, such as diaryl ether-containing enzyme inhibitors and receptor ligands. These studies provide a foundational understanding of how modifications to the core structure can influence biological activity.

Key areas of the molecule that are typically explored in SAR studies include the Boc-protecting group, the amino acid backbone, and, most critically, the diaryl ether moiety, which consists of the two phenyl rings and the ether linkage. Rational design strategies often focus on optimizing the interactions of these regions with the target protein to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Inferred Structure-Activity Relationships for Boc-4-(phenoxy)-L-phenylalanine Derivatives

| Molecular Modification | Observation on Activity | Rationale for Design |

| Diaryl Ether Linkage | ||

| Replacement of ether oxygen with sulfur or selenium | Can modulate activity, with sulfur sometimes being beneficial for potency. | Altering the linker can change the bond angle and electronics, affecting the overall conformation and interaction with the target. |

| Introduction of a sulfonyl (SO2) group | Often leads to a drastic decrease in affinity. | The bulky and electron-withdrawing nature of the sulfonyl group can introduce unfavorable steric and electronic interactions. |

| Substitutions on the Phenoxy Ring | ||

| Introduction of small substituents | Can significantly impact potency and selectivity. The position and nature (electron-donating vs. electron-withdrawing) of the substituent are critical. | Substituents can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein's binding pocket. |

| Introduction of benzoyl or benzamide (B126) groups at the 4-position | Has been shown to yield potent and selective inhibitors in related quinoline (B57606) systems. nih.gov | These groups can occupy specific sub-pockets in the binding site and form key interactions, enhancing affinity and selectivity. |

| Substitutions on the Phenylalanine Ring | ||

| Modifications at the 4-position (para position) | This position is a key vector for introducing functional groups to probe for additional binding interactions. | The para position often extends into the solvent-exposed region of a binding site, allowing for the introduction of larger groups to improve properties without disrupting core binding. |

| Amino Acid Moiety | ||

| Alteration of the Boc-protecting group | Can influence solubility, cell permeability, and metabolic stability. | The Boc group can be replaced with other protecting groups or functional moieties to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. |

| Modification of the alpha-amino and carboxylic acid groups | These groups are often crucial for primary binding interactions (e.g., salt bridges, hydrogen bonds) with the target. | Esterification of the carboxylic acid or acylation of the amino group can create prodrugs with improved bioavailability. |

Detailed research findings from analogous diaryl ether-containing compounds further inform the rational design process. For instance, in the development of inhibitors for Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), diaryl ether substituted phthalazinones were identified as potent leads. nih.gov SAR studies revealed that para-substituted 6-membered heteroaromatics on one of the phenyl rings were favorable for activity. nih.gov This highlights the importance of the substitution pattern on the distal phenyl ring for optimizing target engagement.

Similarly, in the design of HIV-1 reverse transcriptase inhibitors, diaryl ethers with a carboxymethoxyphenacyl motif have been explored. nih.gov The diaryl ether portion of these molecules was found to bind within a hydrophobic pocket, forming π-π stacking interactions with aromatic amino acid residues of the enzyme. nih.gov This underscores the role of the aromatic rings in establishing critical hydrophobic and stacking interactions with the target.

Furthermore, studies on thyroid hormone receptor agonists have utilized the diaryl ether scaffold, which is central to the structure of thyroid hormones themselves. nih.gov The design of selective agonists has involved modifications to the substituents on the phenyl rings to achieve isoform-specific binding. nih.gov This demonstrates that subtle changes to the substitution pattern on the diaryl ether core can be a powerful tool for achieving selectivity for different but related protein targets.

Based on these collective insights, the rational design of derivatives of Boc-4-(phenoxy)-L-phenylalanine would likely proceed by:

Systematic exploration of substituents on both the phenoxy and the phenylalanine rings to probe for additional binding interactions and to modulate electronic properties.

Modification of the ether linkage to a thioether or other bioisosteres to alter the conformational preferences of the molecule.

Alteration of the amino acid portion , including the Boc group, to improve pharmacokinetic properties such as cell permeability and metabolic stability.

These strategies, guided by the foundational SAR principles gleaned from related compound classes, provide a roadmap for the development of novel and potent molecules based on the Boc-4-(phenoxy)-L-phenylalanine template.

Advanced Research Methodologies and Emerging Applications

Computational Chemistry in the Study of Boc-4-(phenoxy)-L-phenylalanine and its Complexes

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like Boc-4-(phenoxy)-L-phenylalanine at an atomic level. These in-silico methods offer insights into its interactions, conformation, and electronic properties, which are crucial for designing new applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For derivatives of L-phenylalanine, this methodology is widely used to explore their potential as inhibitors for various enzymes. For instance, studies on β-phenylalanine and (S)-phenylalanine derivatives have successfully used molecular docking to understand their binding modes with enzymes like dipeptidyl peptidase IV (DPP-4) and carbonic anhydrase II. nih.govnih.govmdpi.com

These simulations calculate the binding affinity and analyze the non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net In the context of Boc-4-(phenoxy)-L-phenylalanine, molecular docking could elucidate how the phenoxy group and the Boc-protected backbone interact within a receptor's active site. The phenoxy group could engage in π-π stacking or π-cation interactions, while the carbonyl groups of the Boc and carboxylic acid moieties can act as hydrogen bond acceptors. researchgate.net Such studies are instrumental in the rational design of new therapeutic agents.

Table 1: Key Interaction Types in Molecular Docking of Phenylalanine Derivatives

| Interaction Type | Description | Potential Role of Boc-4-(phenoxy)-L-phenylalanine |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amide, carbonyl, and ether oxygens can act as hydrogen bond acceptors. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The two phenyl rings can interact with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor site. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The tert-butyl group of the Boc protector and the phenyl rings contribute to hydrophobic interactions. |

| Steric Complementarity | The matching of the ligand's shape and size to the receptor's binding pocket. | The bulky nature of the molecule would influence its fit into specific binding sites. |

The biological activity and material properties of a flexible molecule like Boc-4-(phenoxy)-L-phenylalanine are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt. For L-phenylalanine and its derivatives, computational studies have revealed a rich conformational landscape governed by a variety of non-covalent interactions, including hydrogen bonds and interactions involving the aromatic π-system. researchgate.netnih.gov

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. rsc.orgnih.gov These calculations can determine parameters like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond characteristics. researchgate.net For L-phenylalanine and its derivatives, DFT studies have been employed to analyze vibrational spectra and to understand the mechanisms of chemical reactions. rsc.orgresearchgate.net

Applying QM methods to Boc-4-(phenoxy)-L-phenylalanine would allow for a detailed analysis of its electronic structure. This includes understanding how the electron-withdrawing or -donating nature of the phenoxy group influences the reactivity of the entire molecule. Time-dependent DFT (TD-DFT) could further be used to predict its electronic excited states, which is relevant for applications in photophysics and materials science. mdpi.com These fundamental insights are crucial for predicting the molecule's reactivity and designing new functional materials. acs.org

Applications in Advanced Materials Science

The self-assembly properties and chirality of amino acid-based compounds are being harnessed to create novel "smart" materials for a range of technological applications.

Low-molecular-weight organogelators (LMWGs) are compounds that can self-assemble in organic solvents to form three-dimensional fibrillar networks, trapping the solvent and creating a gel. L-phenylalanine derivatives have emerged as highly effective and environmentally friendly LMWGs. Their ability to form gels is driven by a combination of intermolecular hydrogen bonding between the amide and carboxylic acid groups, π-π stacking of the phenyl rings, and van der Waals forces between other parts of the molecules.

These L-phenylalanine-based gelators have shown significant promise for environmental remediation, particularly in cleaning up oil spills. They can selectively congeal oil from a mixture of oil and water, allowing the solidified oil to be easily removed. The introduction of different functional groups to the phenylalanine scaffold can tune the gelation properties. Given its structure, which includes all the necessary components for self-assembly (hydrogen bonding sites and aromatic rings), Boc-4-(phenoxy)-L-phenylalanine is a strong candidate for development as a next-generation organogelator for environmental applications.

Table 2: Driving Forces for Organogelation by Phenylalanine Derivatives

| Driving Force | Molecular Origin | Relevance to Boc-4-(phenoxy)-L-phenylalanine |

|---|---|---|

| Intermolecular Hydrogen Bonding | N-H and C=O groups of the amide and carboxyl functions. | The Boc-protected amine and the carboxylic acid provide sites for strong hydrogen bond networks. |

| π-π Stacking | Interaction between the aromatic phenyl rings. | The presence of both the core phenyl ring and the phenoxy ring enhances the potential for π-π stacking, strengthening the gel network. |

| Van der Waals Interactions | Non-specific interactions between aliphatic parts of the molecules. | The bulky tert-butyl group provides significant surface area for these interactions. |

The development of sensitive and selective sensors for chiral molecules is a significant area of research, particularly for the pharmaceutical and biomedical fields. One promising approach involves creating chiral electrochemical sensors using conducting polymers that are molecularly imprinted with a target molecule. Polyaniline (PANI) is a conducting polymer often used for these applications due to its stability and electrocatalytic properties.

By polymerizing aniline (B41778) in the presence of a chiral template molecule like L-phenylalanine, a polymer with chiral cavities is formed. These cavities can selectively rebind the target enantiomer, leading to a measurable electrochemical signal. The specificity of these sensors relies on interactions like hydrogen bonding and π-π stacking between the polymer and the analyte. Recent research has demonstrated the successful fabrication of electrochemical sensors for phenylalanine using this principle. nih.gov The structure of Boc-4-(phenoxy)-L-phenylalanine, with its distinct chirality and multiple sites for non-covalent interactions, makes it an excellent candidate for use as a template in the fabrication of highly selective chiral conducting polymers for advanced electrochemical sensing applications.

Biomaterial Design for Scaffolds and Delivery Systems

The incorporation of non-proteinogenic amino acids like Boc-4-(phenoxy)-L-phenylalanine into biomaterials is a burgeoning field of research. The unique structural characteristics of this compound, particularly the bulky and hydrophobic phenoxy group, offer potential advantages in the design of scaffolds for tissue engineering and advanced drug delivery systems. While direct studies on Boc-4-(phenoxy)-L-phenylalanine for these specific applications are emerging, the utility of structurally related Boc-protected phenylalanine derivatives provides a strong indication of its potential.

For instance, Boc-4-methyl-L-phenylalanine is utilized in the development of advanced biomaterials due to its capacity for increased hydrophobic interactions, which can be crucial for the structural integrity and biocompatibility of scaffolds. chemimpex.com Similarly, Boc-4-(acetyl-amino)-L-phenylalanine serves as a key component in creating complex peptides for novel drug delivery systems and peptide mimetics. chemimpex.com These examples underscore the principle that modifying the phenyl ring of phenylalanine allows for the fine-tuning of material properties.

The phenoxy moiety in Boc-4-(phenoxy)-L-phenylalanine can be leveraged to create materials with specific surface properties, influencing cell adhesion, proliferation, and differentiation in tissue scaffolds. In drug delivery, this group could enhance the encapsulation of hydrophobic therapeutic agents and modulate their release kinetics. The Boc protecting group is instrumental in the synthesis phase, ensuring controlled polymerization and assembly of these complex biomaterials. chemimpex.com

Future Research Directions in Chemical Synthesis and Biological Application

Catalytic Approaches for Sustainable Synthesis

The future of synthesizing Boc-4-(phenoxy)-L-phenylalanine and other functionalized amino acids is increasingly geared towards sustainable and efficient catalytic methods. A significant area of development is the use of biocatalysis, particularly with enzymes like phenylalanine ammonia (B1221849) lyases (PALs). frontiersin.orgfrontiersin.org These enzymes can catalyze the amination of cinnamic acid derivatives to produce various phenylalanine analogues. frontiersin.orgnovartis.com Research has focused on immobilizing these enzymes on solid supports, which allows for their reuse and incorporation into continuous flow systems. frontiersin.orgnovartis.com This approach not only enhances scalability and catalyst stability but also leads to excellent conversion rates in shorter reaction times, representing a cost-efficient and environmentally friendly alternative to traditional chemical synthesis. frontiersin.orgnovartis.com

Another major direction is the advancement of metal-catalyzed C-H bond functionalization. researchgate.net Palladium-catalyzed reactions, for example, have been developed for the direct and site-selective modification of the phenylalanine aromatic ring. researchgate.netresearchgate.netacs.org These methods avoid the need for pre-functionalized starting materials, thus streamlining the synthesis process. researchgate.net Research is ongoing to expand the scope of these reactions, using inexpensive and abundant metal catalysts like cobalt to perform transformations such as carbonylation. researchgate.net The development of these catalytic strategies is crucial for reducing waste and energy consumption in the production of complex molecules like Boc-4-(phenoxy)-L-phenylalanine.

Table 1: Comparison of Catalytic Synthesis Methods for Phenylalanine Derivatives

| Method | Catalyst Type | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | Immobilized Phenylalanine Ammonia Lyase (PAL) | High selectivity, mild reaction conditions, catalyst reusability, sustainable. | Synthesis of 3-methoxy-phenylalanine and 4-nitro-phenylalanine. | novartis.com, frontiersin.org, frontiersin.org |

| Metal-Catalyzed C-H Functionalization | Palladium (Pd), Cobalt (Co) | High efficiency, site-selectivity, streamlines synthesis by avoiding pre-functionalization. | ortho-C–H olefination, C(sp2)-H carbonylation of phenylalanine derivatives. | researchgate.net, researchgate.net |

Expanding the Repertoire of Functionalized Phenylalanine Derivatives

The functional diversity of peptides and proteins can be vastly expanded by incorporating unnatural amino acids with novel side chains. Research is actively focused on developing new synthetic methodologies to create a wider array of functionalized phenylalanine derivatives beyond the phenoxy-substituted variant. nih.govacs.org

One successful strategy involves the phase-transfer alkylation of glycine-derived imines, which provides a convenient route to various ring-substituted phenylalanine amides. nih.gov Other powerful techniques include metal-catalyzed cross-coupling reactions, such as the Negishi and Stille reactions. nih.govresearchgate.net The Negishi coupling, for instance, uses a palladium catalyst to couple organozinc compounds with aryl halides, enabling the direct synthesis of protected fluorinated phenylalanine analogues. nih.gov These methods allow for the introduction of a wide range of substituents, including halogens, cyano groups, and other aromatic systems, onto the phenylalanine scaffold. nih.govchemimpex.com

Furthermore, C-H functionalization techniques are being refined to allow for the late-stage modification of phenylalanine residues already incorporated within a peptide sequence. researchgate.netresearchgate.net This provides a powerful tool for creating peptide libraries with diverse functionalities for screening in drug discovery and chemical biology. acs.org The ultimate goal is to build a comprehensive toolkit of phenylalanine analogues that can be used to probe and modulate biological processes with high precision.

Table 2: Examples of Functionalized Phenylalanine Derivatives

| Derivative Name | Key Functional Group | Synthetic Utility | CAS Number | Reference(s) |

|---|---|---|---|---|

| Boc-4-amino-L-phenylalanine | Amino (-NH2) | Building block for peptides with enhanced biological activity, used in drug design. | 55533-24-9 | chemimpex.com |

| Boc-4-cyano-L-phenylalanine | Cyano (-CN) | Introduces a functional group that can influence pharmacological properties. | 131724-45-3 | chemimpex.com |

| Boc-4-iodo-L-phenylalanine | Iodo (-I) | Precursor for cross-coupling reactions and radio-labelling. | 62129-44-6 | nih.gov |

| Boc-4-nitro-L-phenylalanine | Nitro (-NO2) | Can be reduced to an amino group for further functionalization. | 33305-77-0 | nih.gov |

| Boc-4-phenyl-L-phenylalanine | Biphenyl | Used in peptide synthesis, provides a bulky hydrophobic side chain. | 147923-08-8 | sigmaaldrich.com |

Exploration in Novel Biological Systems and Pathways

The future application of Boc-4-(phenoxy)-L-phenylalanine and its derivatives extends to exploring new biological frontiers. While the parent compound L-phenylalanine is a fundamental building block of proteins, its synthetic analogues offer unique opportunities to investigate and manipulate biological systems. nih.gov The introduction of a phenoxy group can significantly alter the steric and electronic properties of the amino acid, potentially leading to novel biological activities.